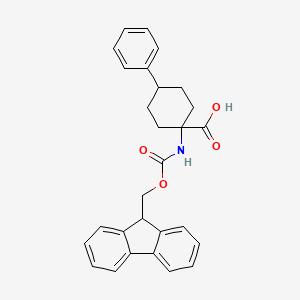

cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected

Vue d'ensemble

Description

cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected: is a chemical compound widely used in peptide synthesis and various scientific research applications. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (FMOC) protecting group, which is commonly used to protect the amino group during peptide synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected typically involves the protection of the amino group with the FMOC group. This can be achieved by reacting the amine with fluorenylmethoxycarbonyl chloride (FMOC-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (FMOC-OSu), which can be obtained by reacting FMOC-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Substitution: The compound can undergo substitution reactions where the FMOC group is replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Piperidine in N,N-dimethylformamide (DMF) is commonly used for FMOC deprotection.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Oxidized derivatives of the compound.

Reduction: The deprotected amino acid.

Substitution: Substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Peptide Synthesis

Role in Peptide Synthesis

The compound serves as a crucial building block in peptide synthesis. The N-FMOC (N-fluorenylmethoxycarbonyl) protection allows for selective deprotection during the synthesis process, facilitating the introduction of specific amino acid sequences essential for creating functional peptides.

Case Study: Peptide Therapeutics

Research has demonstrated that peptides synthesized using cis-1-amino-4-phenylcyclohexanecarboxylic acid can exhibit enhanced biological activity. For instance, peptides targeting specific receptors in cancer cells have shown improved binding affinity and therapeutic efficacy when this compound is utilized as part of their structure .

Drug Development

Innovative Drug Design

The unique structure of cis-1-amino-4-phenylcyclohexanecarboxylic acid aids in designing novel pharmaceuticals. Its ability to mimic natural amino acids while providing distinct chemical properties makes it an attractive candidate for developing drugs targeting specific biological pathways.

Data Table: Drug Development Applications

| Application | Description |

|---|---|

| Targeted Therapies | Compounds designed to interact with specific cellular pathways |

| Neurological Disorders | Development of drugs aimed at treating conditions like Alzheimer's disease |

| Cancer Treatment | Creation of peptide-based drugs that enhance tumor targeting |

Bioconjugation

Enhancing Drug Delivery

In bioconjugation processes, cis-1-amino-4-phenylcyclohexanecarboxylic acid facilitates the attachment of biomolecules to therapeutic agents. This enhances the delivery and effectiveness of drugs in targeted therapies.

Case Study: Antibody-Drug Conjugates

Studies have shown that using this compound in the synthesis of antibody-drug conjugates results in improved stability and efficacy of the drug components. These conjugates can selectively deliver cytotoxic agents to cancer cells while minimizing damage to healthy tissues .

Research in Neuroscience

Understanding Neuroactive Peptides

Cis-1-amino-4-phenylcyclohexanecarboxylic acid plays a vital role in studying neuroactive peptides. These peptides are crucial for understanding neurological disorders and developing potential treatments.

Case Study: Neurotransmitter Modulation

Research indicates that peptides derived from this compound can modulate neurotransmitter activity, providing insights into therapeutic strategies for conditions such as depression and anxiety .

Material Science

Development of Functional Materials

The properties of cis-1-amino-4-phenylcyclohexanecarboxylic acid can be exploited in material science, particularly in creating polymers with specific functionalities for industrial applications.

Data Table: Material Science Applications

| Application | Description |

|---|---|

| Polymer Synthesis | Development of specialty polymers with tailored properties |

| Coatings | Use in protective coatings that require specific chemical resistance |

| Composite Materials | Integration into composite materials for enhanced strength |

Mécanisme D'action

The mechanism of action of cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected involves the protection of the amino group by the FMOC group. This protection prevents unwanted side reactions during peptide synthesis. The FMOC group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids in SPPS . The molecular targets and pathways involved in its action are primarily related to its role in peptide synthesis and the protection of functional groups.

Comparaison Avec Des Composés Similaires

cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-Boc protected: Similar to the FMOC-protected compound but uses a tert-butyloxycarbonyl (Boc) protecting group.

trans-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected: Similar structure but with a different stereochemistry.

Uniqueness: The uniqueness of cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected lies in its specific stereochemistry and the use of the FMOC protecting group, which offers advantages in terms of stability and ease of removal under mild conditions compared to other protecting groups .

Activité Biologique

cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected (commonly referred to as cis-Apc) is a significant compound in the field of medicinal chemistry and peptide synthesis. The presence of the fluorenylmethoxycarbonyl (FMOC) protecting group allows for versatile applications in drug development and biological research. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure : The compound is characterized by a cyclohexane ring with an amino group and a phenyl substituent, which contributes to its biological activity. The FMOC group serves to protect the amino functionality during synthesis processes.

Biological Activity

The biological activity of cis-Apc has been primarily studied in the context of its role as a building block in peptide synthesis and its effects on specific receptor interactions.

The FMOC protecting group allows for selective deprotection under mild conditions, facilitating the sequential addition of amino acids in solid-phase peptide synthesis (SPPS) . The compound has been shown to influence agonist selectivity between human melanocortin receptors, particularly enhancing potency at the melanocortin-4 receptor (hMC4R) while exhibiting reduced activity at hMC1R, hMC3R, and hMC5R .

Applications in Research

cis-Apc is utilized in various research domains:

- Peptide Synthesis : It acts as a crucial building block in SPPS, allowing for the creation of complex peptides that can be tailored for specific biological functions .

- Drug Development : The compound is instrumental in developing peptide-based drugs that target specific biological pathways, enhancing therapeutic efficacy. Its unique structure aids in improving binding interactions within biological systems .

- Bioconjugation : It is employed in bioconjugation techniques to facilitate the attachment of biomolecules to drugs, improving delivery and effectiveness in targeted therapies .

Case Studies and Research Findings

Several studies have highlighted the significance of cis-Apc:

- Agonist Selectivity Study : Research demonstrated that linear pentapeptides containing cis-Apc showed potent agonist activity at hMC4R while being inactive at hMC1R. This selectivity is crucial for developing targeted therapies with fewer side effects .

- Synthesis and Antibacterial Activity : A study involving amino acid derivatives indicated that similar compounds exhibited antibacterial properties against various strains such as Bacillus subtilis and Staphylococcus aureus, suggesting potential for cis-Apc derivatives in antimicrobial applications .

- Neuroscience Applications : The compound has been explored in studies related to neuroactive peptides, contributing to understanding neurological disorders and potential treatments .

Comparative Analysis

To understand the uniqueness of cis-Apc compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Protecting Group | Biological Activity |

|---|---|---|

| cis-1-Amino-4-phenylcyclohexanecarboxylic Acid | N-FMOC | Potent hMC4R agonist; used in peptide synthesis |

| cis-1-Amino-4-phenylcyclohexanecarboxylic Acid | N-Boc | Similar applications but less stable under mild conditions |

| trans-1-Amino-4-phenylcyclohexanecarboxylic Acid | N-FMOC | Different stereochemistry; potential variations in activity |

Propriétés

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO4/c30-26(31)28(16-14-20(15-17-28)19-8-2-1-3-9-19)29-27(32)33-18-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,20,25H,14-18H2,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDHFYXVHXGOJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622888 | |

| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365550-63-6 | |

| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.